LSD1 Inhibitory Activity: 7-Methylbenzo[d]thiazol-2(3H)-one Exhibits Modest but Quantifiable LSD1 Inhibition
7-Methylbenzo[d]thiazol-2(3H)-one demonstrates measurable inhibition of lysine-specific histone demethylase 1A (LSD1/KDM1A) [1]. This activity establishes a baseline for the unelaborated 7-methylbenzothiazolone scaffold in epigenetic target space.
| Evidence Dimension | LSD1 inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 μM) |
| Comparator Or Baseline | Optimized benzothiazolone-based LSD1 inhibitors (e.g., tranylcypromine-benzothiazolone hybrids) report IC50 values in the 0.1-5 μM range; fully elaborated clinical-stage LSD1 inhibitors reach <10 nM |
| Quantified Difference | 100- to 1,000-fold higher potency for optimized derivatives relative to parent scaffold |
| Conditions | In vitro biochemical assay: human recombinant LSD1, H2O2 production detection, 30 min incubation with methylated peptide substrate and Amplex red reagent |
Why This Matters
Quantifies the baseline activity of the unadorned 7-methylbenzothiazolone core, providing a reference point for assessing the contribution of subsequent structural modifications in SAR campaigns.
- [1] BindingDB Entry BDBM50067587 (CHEMBL3402055). LSD1 inhibition data for 7-Methylbenzo[d]thiazol-2(3H)-one. Accessed April 2026. View Source
